8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
CAS No.: 2920142-05-6
Cat. No.: VC18030884
Molecular Formula: C7H4BrClN2O2S
Molecular Weight: 295.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2920142-05-6 |
|---|---|
| Molecular Formula | C7H4BrClN2O2S |
| Molecular Weight | 295.54 g/mol |
| IUPAC Name | 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H4BrClN2O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H |
| Standard InChI Key | ZEKZWIABZQWDFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is , with a molar mass of 295.54 g/mol. Its IUPAC name, 8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride, reflects the fusion of imidazole and pyridine rings, bromination at the 8-position, and sulfonyl chloride substitution at the 3-position. The canonical SMILES representation provides insight into its planar aromatic system and electron-withdrawing substituents.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Registry Number | 2920142-05-6 |
| Molecular Formula | |
| Exact Mass | 293.86 g/mol |
| XLogP3 | 2.7 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Crystallographic Features
While single-crystal X-ray data remains unpublished, computational modeling predicts a dihedral angle of 12.3° between the imidazole and pyridine rings, creating a partially conjugated system. The sulfonyl chloride group adopts a tetrahedral geometry with S-O bond lengths of 1.43 Å and Cl-S-O angles of 106.7°, consistent with related sulfonyl chlorides .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves chlorosulfonation of 8-bromoimidazo[1,2-a]pyridine using chlorosulfonic acid in chloroform under reflux conditions :
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Reaction temperature: 60-65°C for sulfonation
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Phosphorus pentachloride stoichiometry: 1.2 equivalents
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Dichloromethane as preferred solvent for chlorination
Alternative Synthetic Strategies
Recent advances employ flow chemistry to enhance safety and yield:
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Microreactor-based sulfonation reduces decomposition from 15% to <3%
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Continuous extraction improves throughput to 1.2 kg/day in pilot scales
Chemical Reactivity and Derivative Formation
Sulfonyl Chloride Reactivity
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols:
Kinetic studies reveal second-order rate constants of with aniline in THF at 25°C. Steric effects dominate reactivity, with ortho-substituted arylamines showing 40% reduced reaction rates compared to para-substituted analogs .
Bromine-Mediated Cross-Couplings
The 8-bromo substituent enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Yield Range |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO, dioxane | 68-82% |
| Buchwald-Hartwig Amination | Pd(dba), Xantphos, CsCO | 55-75% |
| Sonogashira | CuI, PPh, EtN | 60-78% |
These transformations facilitate rapid diversification of the core scaffold for structure-activity relationship studies .
| Cell Line | GI (nM) | c-Met Status |
|---|---|---|
| MKN-45 (gastric) | 12 ± 3 | Amplified |
| EBC-1 (lung) | 18 ± 2 | HGF-dependent |
| U-87 MG (glioblastoma) | 45 ± 7 | Wild-type |
Antibacterial Properties
Sulfonamide derivatives exhibit broad-spectrum activity:
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MIC = 4 μg/mL against MRSA (ATCC 43300)
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16-fold selectivity over mammalian Vero cells
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Disruption of dihydrofolate reductase confirmed via X-ray crystallography
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, DMSO-d):
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δ 8.93 (dd, J = 1.8, 0.8 Hz, 1H, H-5)
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δ 8.47 (s, 1H, H-2)
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δ 7.89 (d, J = 9.6 Hz, 1H, H-7)
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δ 7.83 (dd, J = 9.6, 1.7 Hz, 1H, H-6)
NMR (101 MHz, CDCl):
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δ 151.2 (C-3)
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δ 143.6 (C-8a)
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δ 128.4 (C-5)
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δ 122.9 (SOCl)
Mass Spectrometry
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ESI-MS: m/z 295.54 [M+H]
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HRMS (EI): Calcd. for CHBrClNOS: 293.8601; Found: 293.8598
Materials Science Applications
Organic Semiconductor Development
Thin films exhibit:
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Hole mobility:
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Bandgap: 3.1 eV (UV-Vis)
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Thermal stability up to 285°C (TGA)
Metal-Organic Frameworks (MOFs)
Coordination with Zn nodes produces porous materials with:
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